(2,4-Dimethoxyphenyl)-[1-[[2-(3-methylphenyl)pyrimidin-5-yl]methyl]piperidin-3-yl]methanone
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Overview
Description
(2,4-Dimethoxyphenyl)-[1-[[2-(3-methylphenyl)pyrimidin-5-yl]methyl]piperidin-3-yl]methanone is a complex organic compound that features a combination of aromatic rings, pyrimidine, and piperidine structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dimethoxyphenyl)-[1-[[2-(3-methylphenyl)pyrimidin-5-yl]methyl]piperidin-3-yl]methanone typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidine and piperidine intermediates, followed by their coupling with the dimethoxyphenyl group. Common reagents used in these reactions include organometallic catalysts, protecting groups, and various solvents to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
(2,4-Dimethoxyphenyl)-[1-[[2-(3-methylphenyl)pyrimidin-5-yl]methyl]piperidin-3-yl]methanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can reduce double bonds or remove oxygen-containing groups.
Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce a halogen or nitro group.
Scientific Research Applications
(2,4-Dimethoxyphenyl)-[1-[[2-(3-methylphenyl)pyrimidin-5-yl]methyl]piperidin-3-yl]methanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antiviral, or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of (2,4-Dimethoxyphenyl)-[1-[[2-(3-methylphenyl)pyrimidin-5-yl]methyl]piperidin-3-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
(2,4-Dimethoxyphenyl)-[1-[[2-(3-methylphenyl)pyrimidin-5-yl]methyl]piperidin-3-yl]methanone: shares structural similarities with other aromatic compounds containing pyrimidine and piperidine moieties.
Indole derivatives: Known for their diverse biological activities and potential therapeutic applications.
Pyrazoline derivatives: Exhibiting various pharmacological activities, including antimicrobial and antioxidant properties.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in multiple scientific disciplines.
Properties
IUPAC Name |
(2,4-dimethoxyphenyl)-[1-[[2-(3-methylphenyl)pyrimidin-5-yl]methyl]piperidin-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O3/c1-18-6-4-7-20(12-18)26-27-14-19(15-28-26)16-29-11-5-8-21(17-29)25(30)23-10-9-22(31-2)13-24(23)32-3/h4,6-7,9-10,12-15,21H,5,8,11,16-17H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSTXVVJWGVDSGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC=C(C=N2)CN3CCCC(C3)C(=O)C4=C(C=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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